molecular formula C7H8N2O3S B8698027 1-(S-methylsulfonimidoyl)-3-nitrobenzene CAS No. 22133-02-4

1-(S-methylsulfonimidoyl)-3-nitrobenzene

Cat. No.: B8698027
CAS No.: 22133-02-4
M. Wt: 200.22 g/mol
InChI Key: DOVHFGDRDUHLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(S-methylsulfonimidoyl)-3-nitrobenzene is a compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of sulfoximines, which are characterized by the presence of a sulfur atom bonded to both an oxygen and a nitrogen atom. The specific structure of this compound includes a methyl group and a 3-nitrophenyl group attached to the sulfur atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(S-methylsulfonimidoyl)-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(S-methylsulfonimidoyl)-3-nitrobenzene involves its role as a tetrahedral transition-state mimetic in enzyme inhibition. It selectively inhibits amide-forming enzymes, such as γ-glutamylcysteine synthetase, by mimicking the transition state of the enzyme’s substrate . This inhibition disrupts the enzyme’s activity, leading to various biological effects.

Comparison with Similar Compounds

1-(S-methylsulfonimidoyl)-3-nitrobenzene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features, including the presence of a 3-nitrophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a bioorthogonal reagent and its efficacy in enzyme inhibition make it a valuable compound in various research fields .

Properties

CAS No.

22133-02-4

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

imino-methyl-(3-nitrophenyl)-oxo-λ6-sulfane

InChI

InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3

InChI Key

DOVHFGDRDUHLBX-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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